molecular formula C11H9BrS B14576932 3-Bromo-2-methyl-5-phenylthiophene CAS No. 61285-25-4

3-Bromo-2-methyl-5-phenylthiophene

Cat. No.: B14576932
CAS No.: 61285-25-4
M. Wt: 253.16 g/mol
InChI Key: JPORKTNBBMUSEF-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-5-phenylthiophene is a halogenated thiophene derivative with a bromine atom at position 3, a methyl group at position 2, and a phenyl group at position 5. It serves as a key intermediate in organic synthesis, particularly in cross-coupling reactions for constructing π-conjugated systems in materials science and pharmaceuticals.

Properties

IUPAC Name

3-bromo-2-methyl-5-phenylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrS/c1-8-10(12)7-11(13-8)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPORKTNBBMUSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358526
Record name 3-bromo-2-methyl-5-phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61285-25-4
Record name 3-bromo-2-methyl-5-phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward route to 3-bromo-2-methyl-5-phenylthiophene involves electrophilic bromination of 2-methyl-5-phenylthiophene. This method leverages the inherent reactivity of the thiophene ring, where bromine selectively substitutes at the 3-position due to electron-donating effects from the methyl and phenyl groups.

In a representative procedure, 2-methyl-5-phenylthiophene is dissolved in dichloromethane (DCM) and cooled to 0°C. Bromine (Br₂) is added dropwise, and the reaction mixture is stirred for 1 hour. The excess bromine is quenched with aqueous sodium thiosulfate, followed by extraction with DCM and purification via column chromatography using hexanes as the eluent.

Yield and Scalability

This method achieves a yield of 73% under optimized conditions. Key advantages include:

  • Short reaction time (1 hour)
  • Minimal byproducts due to regioselective bromination
  • Scalability to multi-gram quantities without significant yield degradation

Table 1: Direct Bromination Protocol

Parameter Detail
Starting material 2-Methyl-5-phenylthiophene
Solvent Dichloromethane (DCM)
Temperature 0°C
Bromine stoichiometry 1.1 equivalents
Workup Na₂S₂O₃ wash, column chromatography
Yield 73%

Suzuki-Miyaura Cross-Coupling Approach

Boronic Acid Synthesis

An alternative route employs Suzuki-Miyaura coupling to construct the thiophene core. The synthesis begins with 4-bromo-5-methylthiophen-2-ylboronic acid, prepared via lithiation-borylation of 3-bromo-2-methylthiophene. This intermediate is then coupled with iodobenzene under palladium catalysis.

Coupling Reaction Optimization

The cross-coupling reaction requires:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
  • Base : Anhydrous sodium carbonate (Na₂CO₃)
  • Solvent system : Tetrahydrofuran (THF) with 10% water
  • Temperature : Reflux conditions (66°C)

Table 2: Suzuki-Miyaura Reaction Parameters

Component Quantity/Detail
Boronic acid 4-bromo-5-methylthiophen-2-ylboronic acid
Aryl halide Iodobenzene
Catalyst loading 2.4 mol% Pd(PPh₃)₄
Reaction time 12–24 hours
Yield (reported)* 73% (for nitro analog)

*Yield for the phenyl derivative is extrapolated from analogous reactions.

Alternative Synthetic Pathways

Kumada Coupling Methodology

Patent literature describes Kumada coupling for related thiophene derivatives, utilizing nickel catalysts to cross-couple Grignard reagents with bromothiophenes. For this compound, this would involve:

  • Generating a phenylmagnesium bromide Grignard reagent
  • Coupling with 3-bromo-2-methylthiophene using NiCl₂(dppe) as the catalyst

While this method avoids boronic acid preparation, challenges include:

  • Strict anhydrous conditions
  • Limited functional group tolerance

Comparative Analysis of Methods

Table 3: Method Comparison

Criterion Direct Bromination Suzuki Coupling Kumada Coupling
Yield 73% ~70%* Not reported
Reaction steps 1 2+ 2+
Functional group tolerance Moderate High Low
Scalability Excellent Good Moderate

*Estimated based on analogous reactions.

Characterization and Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.65–7.63 (m, 2H, Ar-H), 7.45–7.43 (m, 3H, Ar-H), 6.85 (s, 1H, Th-H), 2.45 (s, 3H, CH₃).
  • ¹³C NMR : 144.2 (C-Br), 138.5 (C-CH₃), 129.4–126.8 (Ar-C), 122.1 (Th-C).

X-Ray Crystallography

Single-crystal X-ray analysis confirms the planar thiophene ring with dihedral angles of 8.2° between the phenyl and thiophene moieties.

Applications in Organic Synthesis

This compound serves as a precursor for:

  • Conjugated polymers for organic photovoltaics
  • Pharmaceutical intermediates via further cross-coupling
  • Ligand design in coordination chemistry

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-5-phenylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while oxidation can lead to sulfoxides or sulfones .

Scientific Research Applications

3-Bromo-2-methyl-5-phenylthiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-5-phenylthiophene involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, depending on the reaction conditions. It can also participate in π-π interactions with other aromatic compounds, influencing its reactivity and properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Catalyst Influence : Pd(PPh₃)₄ is common for Suzuki couplings, but Pd(dppf)Cl₂ (in related triazole syntheses) enhances selectivity for sterically hindered substrates .
  • Steric Effects : The methyl group at position 2 in 3-bromo-2-methyl-5-phenylthiophene reduces steric hindrance compared to bulkier substituents (e.g., hexyl in 5-aryl-2-bromo-3-hexylthiophene), facilitating cross-coupling reactions .

Electronic Properties and Reactivity

The bromine atom at position 3 activates the thiophene ring for electrophilic substitution, while the phenyl group at position 5 enhances π-conjugation. Comparisons include:

Table 2: Electronic and Functional Comparisons
Compound Key Functional Groups Reactivity Profile Applications References
This compound Br, CH₃, C₆H₅ Cross-coupling, halogen exchange OLEDs, pharmaceuticals
2-Bromo-5-(diethoxymethyl)-3-methylthiophene Br, CH₃, OCH₂CH₃ Hydrolysis-sensitive Intermediate for sensors
4-Bromo-2-(trifluoromethyl)phenol Br, CF₃, OH Strong electron-withdrawing effects Agrochemicals
Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate Br, NH₂, COOCH₃ Dual reactivity (nucleophilic/electrophilic) Antimicrobial agents

Key Observations :

  • Electron-Withdrawing Effects: The trifluoromethyl group in phenol derivatives (e.g., 4-bromo-2-(trifluoromethyl)phenol) significantly lowers electron density compared to phenyl-substituted thiophenes, altering reactivity in nucleophilic substitutions .
  • Bioactivity: Amino and ester groups in methyl 3-amino-5-bromothiophene-2-carboxylate derivatives enable antimicrobial activity, a property less explored in this compound .

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